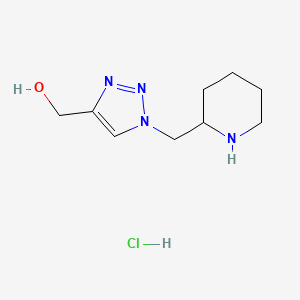

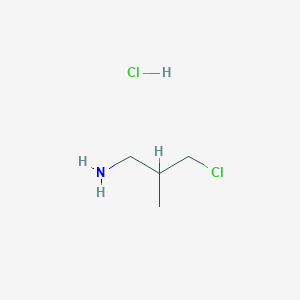

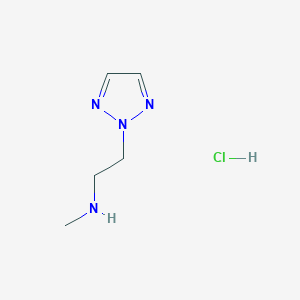

![molecular formula C7H7N5O B1530927 4(1H)-oxo-2,6-diaminopirido[2,3-d]pirimidina CAS No. 91996-79-1](/img/structure/B1530927.png)

4(1H)-oxo-2,6-diaminopirido[2,3-d]pirimidina

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as pyrrolo[2,3-d]pyrimidin-4-amines, involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method involves the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .Aplicaciones Científicas De Investigación

He realizado una búsqueda de las aplicaciones de investigación científica de la “4(1H)-oxo-2,6-diaminopirido[2,3-d]pirimidina”, pero parece que hay información limitada disponible sobre las aplicaciones únicas de este compuesto específico. Los resultados de la búsqueda discuten principalmente métodos de síntesis y algunas posibles actividades antibacterianas y antifúngicas de compuestos relacionados.

Actividades antibacterianas y antifúngicas

Se ha identificado que algunas 4(1H)-oxo-pirido[2,3-d]pirimidinas tienen una amplia actividad antibacteriana y una actividad antifúngica razonable .

Mecanismo De Acción

Target of Action

Similar compounds have been identified as inhibitors of cdk4/6, a cyclin-dependent kinase involved in cell cycle regulation .

Pharmacokinetics

Similar compounds have been suggested to have good traditional drug-like properties .

Result of Action

Similar compounds have shown broad spectrum antibacterial activity and reasonable antifungal activity .

Análisis Bioquímico

Biochemical Properties

2,6-Diaminopyrido[2,3-d]pyrimidin-4(1H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been identified as having broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.49 to 3.9 μg/mL . The compound interacts with enzymes such as dihydrofolate reductase (DHFR), inhibiting its activity and thereby affecting the folate biosynthetic pathway . This inhibition can lead to the disruption of DNA synthesis and cell division in bacteria, making it a potent antimicrobial agent.

Cellular Effects

The effects of 2,6-Diaminopyrido[2,3-d]pyrimidin-4(1H)-one on various types of cells and cellular processes are profound. In bacterial cells, the compound’s inhibition of DHFR leads to a halt in DNA synthesis and cell division, resulting in cell death . In mammalian cells, the compound has shown selectivity indices of more than 5.6 against normal colon cell lines (CCD-33Co), indicating its potential for selective targeting of cancer cells

Molecular Mechanism

At the molecular level, 2,6-Diaminopyrido[2,3-d]pyrimidin-4(1H)-one exerts its effects primarily through the inhibition of DHFR . This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a cofactor necessary for the synthesis of purines and thymidylate. By binding to the active site of DHFR, the compound prevents the enzyme from performing its function, leading to a depletion of tetrahydrofolate and subsequent inhibition of DNA synthesis . This mechanism is similar to that of classical antifolate drugs, but with potential advantages in terms of selectivity and potency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Diaminopyrido[2,3-d]pyrimidin-4(1H)-one have been observed to change over time. The compound’s stability and degradation are influenced by factors such as solvent, temperature, and pH . Studies have shown that the compound can maintain its antimicrobial activity for extended periods under optimal conditions, but may degrade more rapidly under less favorable conditions . Long-term effects on cellular function, including potential resistance development, are also being investigated.

Dosage Effects in Animal Models

The effects of 2,6-Diaminopyrido[2,3-d]pyrimidin-4(1H)-one vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit bacterial growth without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects and the therapeutic window of the compound are critical considerations for its potential use in clinical settings.

Metabolic Pathways

2,6-Diaminopyrido[2,3-d]pyrimidin-4(1H)-one is involved in metabolic pathways related to folate metabolism. By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, leading to a cascade of effects on purine and thymidylate synthesis . This disruption can affect metabolic flux and metabolite levels, with potential implications for cell growth and proliferation.

Transport and Distribution

The transport and distribution of 2,6-Diaminopyrido[2,3-d]pyrimidin-4(1H)-one within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to penetrate cell membranes and reach its target enzymes is crucial for its efficacy . Studies have shown that the compound can accumulate in bacterial cells, leading to effective inhibition of DHFR and subsequent antimicrobial activity .

Subcellular Localization

The subcellular localization of 2,6-Diaminopyrido[2,3-d]pyrimidin-4(1H)-one is primarily within the cytoplasm, where it interacts with DHFR and other target enzymes The compound’s activity and function are influenced by its localization, with potential targeting signals or post-translational modifications directing it to specific compartments or organelles

Propiedades

IUPAC Name |

2,6-diamino-3H-pyrido[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-3-1-4-5(10-2-3)11-7(9)12-6(4)13/h1-2H,8H2,(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDDWSHVWVLMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=O)NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302748 | |

| Record name | 2,6-diaminopyrido[2,3-d]pyrimidin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91996-79-1 | |

| Record name | 2,6-Diaminopyrido[2,3-d]pyrimidin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91996-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 153321 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091996791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC153321 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-diaminopyrido[2,3-d]pyrimidin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

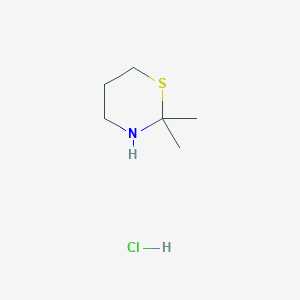

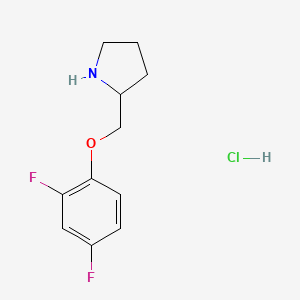

![4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1530847.png)

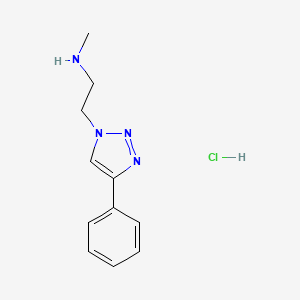

![3-[2-(4-chlorophenyl)ethanehydrazonoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B1530852.png)

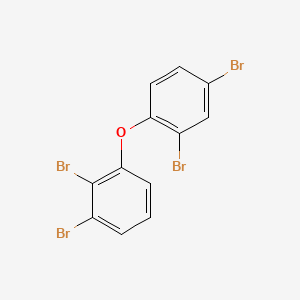

![7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1530864.png)